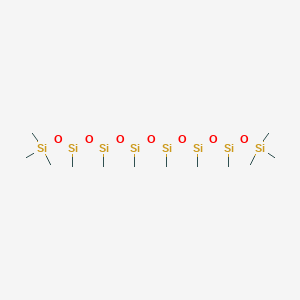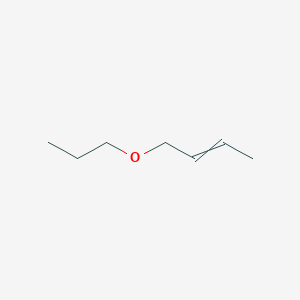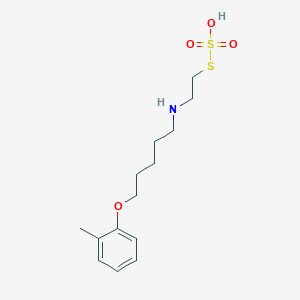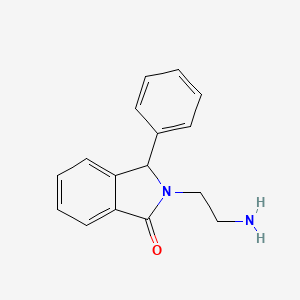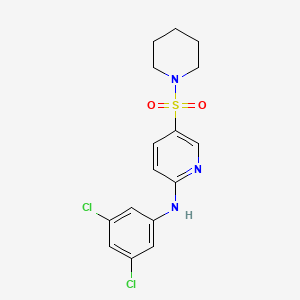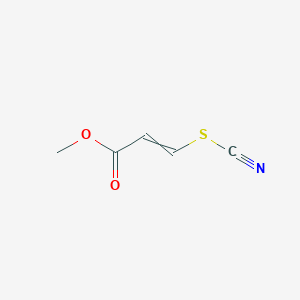
Methyl 3-(thiocyanato)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(thiocyanato)prop-2-enoate is an organic compound characterized by the presence of a thiocyanato group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(thiocyanato)prop-2-enoate can be synthesized through several methods. One common approach involves the thiocyanation of methyl acrylate. This reaction typically requires the use of thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(thiocyanato)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanato group can be replaced by other nucleophiles, leading to the formation of different functionalized compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral or slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield thiocyanate derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups .
Applications De Recherche Scientifique
Methyl 3-(thiocyanato)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of methyl 3-(thiocyanato)prop-2-enoate involves the reactivity of its thiocyanato group and double bond. The thiocyanato group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions enable the compound to modify other molecules and exert its effects in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound shares a similar prop-2-enoate structure but differs in the substituent attached to the double bond.
Methyl acrylate: A simpler analog without the thiocyanato group, used widely in polymer synthesis and other applications.
Uniqueness
Methyl 3-(thiocyanato)prop-2-enoate is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
23011-90-7 |
|---|---|
Formule moléculaire |
C5H5NO2S |
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
methyl 3-thiocyanatoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)2-3-9-4-6/h2-3H,1H3 |
Clé InChI |
XXMBUYBSZUCZHK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
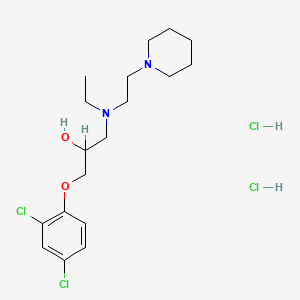

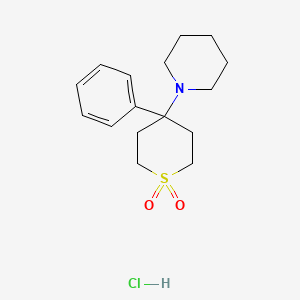

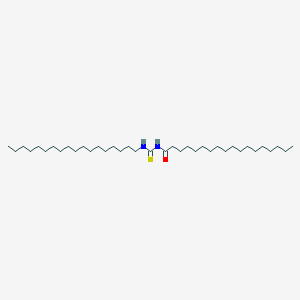
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
